characterization of 6beta-Hydroxy 21-Acetyloxy Budesonide
characterization of 6beta-Hydroxy 21-Acetyloxy Budesonide
An In-depth Technical Guide to the Characterization of 6β-Hydroxy-21-acetyloxy-budesonide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 6β-Hydroxy-21-acetyloxy-budesonide, a significant derivative of the corticosteroid budesonide. This document outlines its physicochemical properties, provides detailed experimental protocols for its analysis, and illustrates its metabolic context.
Physicochemical Properties
6β-Hydroxy-21-acetyloxy-budesonide is a derivative of budesonide, a potent glucocorticoid. The introduction of a hydroxyl group at the 6β position and an acetyl group at the 21-position modifies its polarity and potential metabolic stability. A summary of its key identifiers is presented in Table 1.
| Property | Value | Source |
| Chemical Name | (6β,11β,16α)-16,17-[(Butylidene)bis(oxy)]-6,11-dihydroxypregna-21-acetyloxy-1,4-diene-3,20-dione | N/A |
| Molecular Formula | C27H36O8 | [1] |
| Molecular Weight | 488.57 g/mol | [1] |
| CAS Number | 93789-69-6 | [1] |
Synthesis and Purification
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6β-Hydroxylation of Budesonide: This step can be achieved through microbial or enzymatic transformation, mimicking the metabolic pathway involving cytochrome P450 enzymes, particularly CYP3A4.
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21-Acetylation of 6β-Hydroxybudesonide: The resulting 6β-hydroxybudesonide can then be selectively acetylated at the 21-hydroxyl group using a suitable acetylating agent like acetic anhydride in the presence of a catalyst.
Purification of the final product would typically involve chromatographic techniques.
Experimental Workflow: Purification
Analytical Characterization
Comprehensive characterization is essential to confirm the identity and purity of 6β-Hydroxy-21-acetyloxy-budesonide. Standard analytical techniques include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of 6β-Hydroxy-21-acetyloxy-budesonide and for separating it from budesonide and other related substances.
Experimental Protocol: HPLC Analysis
A stability-indicating HPLC method can be adapted from existing methods for budesonide and its metabolites.
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: A reversed-phase C18 column (e.g., Hypersil C18).
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Mobile Phase: A mixture of ethanol, acetonitrile, and a phosphate buffer (pH 3.4) in a ratio of approximately 2:30:68 (v/v/v).
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Flow Rate: 1.5 mL/min.
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Detection: UV detection at 240 nm.
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Injection Volume: 20 µL.
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Temperature: Ambient.
This method should effectively separate the more polar 6β-Hydroxy-21-acetyloxy-budesonide from the parent budesonide.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation.
Expected Mass Spectral Data
| Ion | Expected m/z |
| [M+H]+ | 489.25 |
| [M+Na]+ | 511.23 |
The fragmentation pattern in MS/MS would likely show losses of water, acetic acid, and fragments related to the butylidene bis(oxy) group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of 6β-Hydroxy-21-acetyloxy-budesonide. Both 1H and 13C NMR spectra are required.
Expected 1H NMR Chemical Shifts
While specific data is not available, expected shifts can be inferred. The presence of the 6β-hydroxyl group would lead to a downfield shift of the proton at the C6 position compared to budesonide. The protons of the 21-acetyl group would appear as a singlet around 2.1 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm-1) |
| O-H (hydroxyl) | 3200-3600 |
| C=O (ketone, ester) | 1650-1750 |
| C=C (alkene) | 1600-1680 |
| C-O (ester, ether) | 1000-1300 |
Metabolic Pathway
6β-Hydroxy-21-acetyloxy-budesonide is closely related to the metabolism of budesonide. Budesonide is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) to form two major, less active metabolites: 16α-hydroxyprednisolone and 6β-hydroxybudesonide. The formation of 6β-Hydroxy-21-acetyloxy-budesonide would likely follow the formation of 6β-hydroxybudesonide.
This technical guide provides a foundational understanding of the characterization of 6β-Hydroxy-21-acetyloxy-budesonide. Further research is required to establish detailed, validated experimental protocols and to fully elucidate its pharmacological and toxicological profile. The information presented here serves as a valuable resource for scientists and researchers in the field of drug development and pharmaceutical analysis.
